

Physical and chemical properties of Cyclo(Tyr-Phe)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Physical and Chemical Properties of Cyclo(Tyr-Phe)

Introduction

Cyclo(Tyr-Phe), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring small molecule with a growing body of research highlighting its diverse and significant biological activities. This document provides a comprehensive overview of the physical and chemical properties of **Cyclo(Tyr-Phe)**, its biological functions, and the experimental methodologies used to characterize it. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Physical and Chemical Properties

Cyclo(Tyr-Phe) is a cyclic dipeptide formed from the amino acids Tyrosine (Tyr) and Phenylalanine (Phe)[1]. It is a white powder in its solid form[2]. The fundamental physical and chemical properties of **Cyclo(Tyr-Phe)** are summarized in the table below.



Property	Value	Source
Molecular Formula	C18H18N2O3	[3][4]
Molecular Weight	310.35 g/mol	[1][2][3][4]
CAS Number	5147-17-1	[1][3][4]
Appearance	Powder	[2]
Boiling Point	658.5 ± 45.0 °C at 760 mmHg	[3]
Density	1.3 ± 0.1 g/cm ³	[3]
Flash Point	352.0 ± 28.7 °C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited water solubility.	[2][5]
LogP	1.07	[3]
Refractive Index	1.611	[3]
Storage	-20°C, protected from light and moisture.	[1]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and characterization of **Cyclo(Tyr-Phe)**. The following table summarizes key spectroscopic data.



Spectroscopic Technique	Details	
¹H NMR	Spectra have been recorded in D ₂ O[6] and DMSO-d ₆ [7]. The chemical shifts are influenced by the conformation (folded or extended) of the aromatic side chains[6].	
¹³ C NMR	¹³ C NMR data has been used in conjunction with ¹ H NMR for structural confirmation[8].	
Mass Spectrometry (LC-MS)	The precursor ion [M+H] ⁺ has a mass-to-charge ratio (m/z) of 311[4]. Multistage mass spectrometry can be employed for sequencing cyclic peptides like Cyclo(Tyr-Phe)[9].	
Vibrational Circular Dichroism	Used to study the structure of diastereomers in the solid state[10].	
IR/UV Double Resonance Spectroscopy	Employed to study the gas-phase structures of Cyclo(Tyr-Phe) diastereomers[10].	

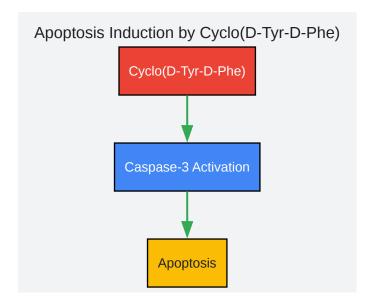
Biological Activity and Signaling Pathways

Cyclo(Tyr-Phe) exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications.

Anticancer and Antioxidant Activity

Cyclo(D-Tyr-D-Phe), an isomer of **Cyclo(Tyr-Phe)**, has demonstrated significant antitumor activity against A549 lung cancer cells with an IC $_{50}$ value of 10 μ M[11]. This activity is mediated through the induction of apoptosis, as evidenced by morphological changes, DNA fragmentation, and the activation of caspase-3[11]. Notably, this compound showed no cytotoxicity against normal fibroblast cells up to a concentration of 100 μ M[11]. Furthermore, Cyclo(D-Tyr-D-Phe) exhibits significant antioxidant activity, with free radical scavenging capabilities nearly equal to the standard antioxidant butylated hydroxyanisole[11].





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Caption: Apoptosis induction pathway by Cyclo(D-Tyr-D-Phe).

Antibacterial Activity

The cyclic dipeptide has shown significant antibacterial activity against various medically important bacteria[11]. The highest activity was observed against Staphylococcus epidermis (MIC of 1 μ g/ml) and Proteus mirabilis (MIC of 2 μ g/ml)[11]. The activity against S. epidermis was reported to be better than the standard antibiotic chloramphenicol[11].

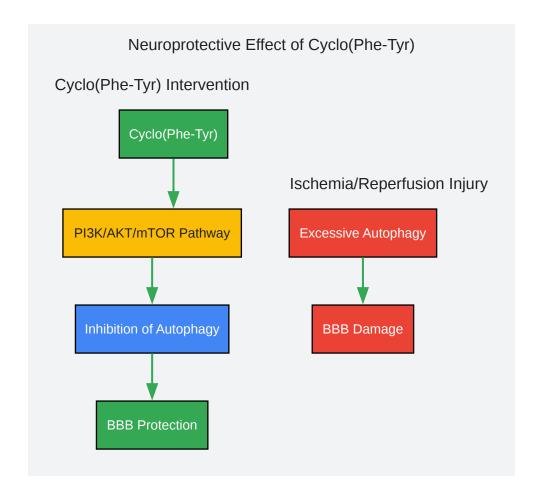
Anticoagulant Activity

Cyclo(Tyr-Phe) has been shown to possess anticoagulant properties[2]. In vitro studies have demonstrated that it prolongs prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT) in a dose-dependent manner[2].

Neuroprotective Effects

Cyclo(Phe-Tyr) has been found to reduce blood-brain barrier (BBB) dysfunction induced by cerebral ischemia/reperfusion injury[12]. It achieves this by inhibiting excessive autophagy through the PI3K/AKT/mTOR signaling pathway[12]. The compound was shown to decrease the expression of inflammatory factors such as IL-6, IL-1β, TNF-α, and promote the expression of tight junction proteins like occludin, ZO-1, and claudin-5[12].





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Caption: PI3K/AKT/mTOR signaling pathway in neuroprotection.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on **Cyclo(Tyr-Phe)**.

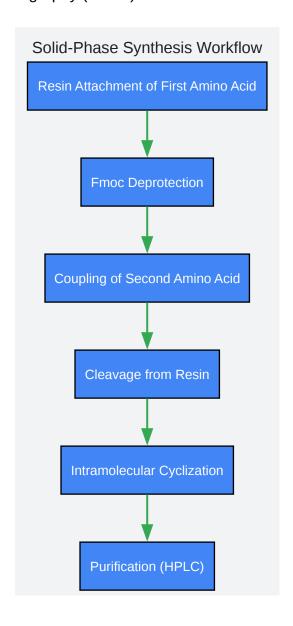
Synthesis of Cyclo(Tyr-Phe)

The synthesis of cyclic peptides like **Cyclo(Tyr-Phe)** can be achieved through solid-phase peptide synthesis (SPPS)[13]. A common approach involves the following general steps:

• Resin Attachment: The first amino acid (e.g., Fmoc-Phe-OH) is attached to a solid support resin.



- Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid.
- Coupling: The second amino acid (e.g., Fmoc-Tyr(tBu)-OH) is coupled to the deprotected Nterminus of the first amino acid.
- Cleavage and Cyclization: The linear dipeptide is cleaved from the resin, and intramolecular cyclization is induced to form the diketopiperazine ring. This can be achieved under specific pH and temperature conditions.
- Purification: The crude cyclic dipeptide is purified using techniques such as highperformance liquid chromatography (HPLC).





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Caption: General workflow for solid-phase synthesis of Cyclo(Tyr-Phe).

In Vitro Anticoagulant Activity Assay

The anticoagulant activity of Cyclo(Tyr-Phe) can be assessed using the following protocol[2]:

- Plasma Collection: Platelet-poor plasma is collected from the abdominal aorta of male SD rats.
- Assay Kits: Commercially available kits are used to measure prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT).
- Incubation: Different concentrations of Cyclo(Tyr-Phe) are incubated with the plasma.
- Measurement: The PT, APTT, and TT are measured according to the kit manufacturer's instructions. An increase in these clotting times indicates anticoagulant activity.

NMR Spectroscopy

To obtain NMR spectra for structural analysis, the following general procedure can be followed[6][7]:

- Sample Preparation: A few milligrams of purified Cyclo(Tyr-Phe) are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and stereochemistry of the molecule.

Conclusion

Cyclo(Tyr-Phe) is a cyclic dipeptide with a compelling profile of physical, chemical, and biological properties. Its demonstrated activities as an anticancer, antibacterial, antioxidant, and neuroprotective agent make it a promising candidate for further investigation in drug discovery



and development. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis, characterization, and biological evaluation of this multifaceted molecule. Future research should focus on elucidating the precise mechanisms of action for its various biological effects and optimizing its structure for enhanced therapeutic efficacy.

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 To cite this document: BenchChem. [Physical and chemical properties of Cyclo(Tyr-Phe)].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3037643#physical-and-chemical-properties-of-cyclo-tyr-phe]

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